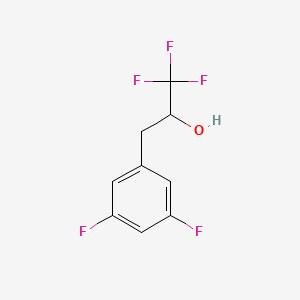
3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound that features both difluorophenyl and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol can be achieved through several methods. One common approach involves the use of 3,5-difluorophenylboronic acid in a Suzuki–Miyaura coupling reaction . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve the fluorination of 1,3,5-trichlorobenzene followed by amination to introduce the necessary functional groups . This method is advantageous due to its high yield and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with various biological molecules. For instance, it has been shown to bind to and inhibit the activity of enzymes like acetylcholinesterase and monoamine oxidase. These interactions can affect the breakdown and metabolism of neurotransmitters, influencing physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Difluorophenyl)propionic acid
- 3,5-Difluoroacetophenone
- Potassium(3,5-difluorophenyl)trifluoroborate
Uniqueness
3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol is unique due to its combination of difluorophenyl and trifluoromethyl groups, which confer distinct chemical properties. These properties make it particularly useful in applications requiring high stability and specific interactions with biological molecules.
Activité Biologique
3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article synthesizes available research findings regarding its biological activity, including enzyme inhibition, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H8F5O
- Molecular Weight : 225.16 g/mol
- CAS Number : 1368215-27-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit the enzyme acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling.
- Anticonvulsant Activity : Preliminary studies indicate that analogues of this compound exhibit anticonvulsant properties. For instance, related compounds have demonstrated significant efficacy in reducing seizure activity in animal models .
Biological Activity Data
A summary of the biological activities and findings related to this compound is presented in the following table:
Study on Anticonvulsant Activity
In a study evaluating the anticonvulsant effects of various fluorinated compounds, it was found that certain analogues of this compound significantly reduced seizure activity in both maximal electroshock (MES) and subcutaneous metrazol (scMET) models. The therapeutic index for these compounds was notably high, indicating a favorable safety profile .
Study on AChE Inhibition
Research focused on the inhibition of AChE by fluorinated compounds revealed that this compound binds effectively to the active site of AChE. This interaction was assessed through various biochemical assays demonstrating a dose-dependent inhibition pattern.
Propriétés
Formule moléculaire |
C9H7F5O |
|---|---|
Poids moléculaire |
226.14 g/mol |
Nom IUPAC |
3-(3,5-difluorophenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H7F5O/c10-6-1-5(2-7(11)4-6)3-8(15)9(12,13)14/h1-2,4,8,15H,3H2 |
Clé InChI |
AZYOMEQAMSPFEO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)F)CC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















